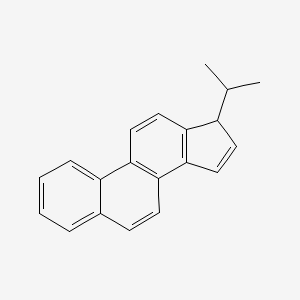
17-Isopropyl-17H-cyclopenta(a)phenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Isopropyl-17H-cyclopenta(a)phenanthrene is a polycyclic aromatic hydrocarbon with a complex structureThe compound’s molecular formula is C17H12, and it has a molecular weight of 216.2772 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Isopropyl-17H-cyclopenta(a)phenanthrene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting with 15,16-dihydro-11-methoxycyclopenta(a)phenanthren-17-one, various isomeric analogues can be synthesized .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions: 17-Isopropyl-17H-cyclopenta(a)phenanthrene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions may produce different hydrocarbon analogues .
Scientific Research Applications
17-Isopropyl-17H-cyclopenta(a)phenanthrene has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons. In biology and medicine, it is investigated for its potential carcinogenic properties and its role in the development of certain diseases . Additionally, the compound has industrial applications, particularly in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 17-Isopropyl-17H-cyclopenta(a)phenanthrene involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and other cellular components, leading to various biological effects. The exact pathways involved depend on the specific context and conditions of exposure .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 17-Isopropyl-17H-cyclopenta(a)phenanthrene include other polycyclic aromatic hydrocarbons such as 16,17-dihydro-11-methoxy-15H-cyclopenta(a)phenanthrene and its various isomeric analogues .
Uniqueness: What sets this compound apart from other similar compounds is its unique isopropyl group, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
5830-63-7 |
|---|---|
Molecular Formula |
C20H18 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
17-propan-2-yl-17H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C20H18/c1-13(2)15-9-10-20-17(15)11-12-18-16-6-4-3-5-14(16)7-8-19(18)20/h3-13,15H,1-2H3 |
InChI Key |
OVSLQXDFLSJCSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C=CC2=C1C=CC3=C2C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















